Hsd17B13-IN-91
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-91 is a potent and selective inhibitor of hydroxysteroid 17-beta dehydrogenase 13, an enzyme associated with lipid droplets in the liver. This enzyme has been implicated in the pathogenesis of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. The inhibition of hydroxysteroid 17-beta dehydrogenase 13 by this compound has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-91 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Hsd17B13-IN-91 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions can introduce different substituents to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-91 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of hydroxysteroid 17-beta dehydrogenase 13 and its role in lipid metabolism.
Biology: Employed in cellular and molecular biology studies to investigate the effects of hydroxysteroid 17-beta dehydrogenase 13 inhibition on liver cells.
Medicine: Explored as a potential therapeutic agent for treating non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.
Industry: Utilized in the development of new drugs targeting liver diseases
Mecanismo De Acción
Hsd17B13-IN-91 exerts its effects by selectively inhibiting hydroxysteroid 17-beta dehydrogenase 13. This enzyme is involved in the metabolism of lipid droplets in the liver. By inhibiting this enzyme, this compound reduces the formation and accumulation of lipid droplets, thereby decreasing liver inflammation and fibrosis. The molecular targets include the active site of hydroxysteroid 17-beta dehydrogenase 13, where the inhibitor binds and prevents the enzyme’s catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
BI-3231: Another potent and selective inhibitor of hydroxysteroid 17-beta dehydrogenase 13.
Compound 45: A structurally similar inhibitor with high metabolic stability
Uniqueness
Hsd17B13-IN-91 is unique due to its high selectivity and potency in inhibiting hydroxysteroid 17-beta dehydrogenase 13. Compared to other similar compounds, this compound has shown improved efficacy in reducing liver inflammation and fibrosis in preclinical studies .
Propiedades
Fórmula molecular |
C18H22ClN3O3S |
---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
5-[(3-chloro-4-hydroxybenzoyl)amino]-N-(3,3-dimethylbutyl)-3-methyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H22ClN3O3S/c1-10-14(16(25)20-8-7-18(2,3)4)17(26-22-10)21-15(24)11-5-6-13(23)12(19)9-11/h5-6,9,23H,7-8H2,1-4H3,(H,20,25)(H,21,24) |
Clave InChI |
ZGQWGQLWCLVNPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1C(=O)NCCC(C)(C)C)NC(=O)C2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.